molecular formula C21H23NO B14191081 N-[4-(Diphenylmethylidene)cyclohexyl]acetamide CAS No. 919789-86-9

N-[4-(Diphenylmethylidene)cyclohexyl]acetamide

Cat. No.: B14191081
CAS No.: 919789-86-9
M. Wt: 305.4 g/mol
InChI Key: FFLKQALKUJXPJH-UHFFFAOYSA-N
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Description

N-[4-(Diphenylmethylidene)cyclohexyl]acetamide is an organic compound with the molecular formula C21H23NO. This compound is characterized by the presence of a cyclohexyl ring substituted with a diphenylmethylidene group and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diphenylmethylidene)cyclohexyl]acetamide typically involves the reaction of cyclohexanone with benzaldehyde to form the diphenylmethylidene intermediate. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diphenylmethylidene)cyclohexyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

N-[4-(Diphenylmethylidene)cyclohexyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Diphenylmethylidene)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(Diphenylmethylidene)cyclohexyl]acetamide include:

  • N-[4-(Cyclohexylmethyl)cyclohexyl]acetamide
  • N-Cyclohexylacetamide
  • N-Acetyl-cis-4-(cyclohexylmethyl)cyclohexamine

Uniqueness

This compound is unique due to the presence of the diphenylmethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

919789-86-9

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-benzhydrylidenecyclohexyl)acetamide

InChI

InChI=1S/C21H23NO/c1-16(23)22-20-14-12-19(13-15-20)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,20H,12-15H2,1H3,(H,22,23)

InChI Key

FFLKQALKUJXPJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

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